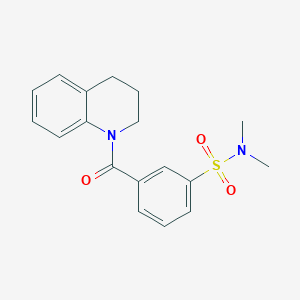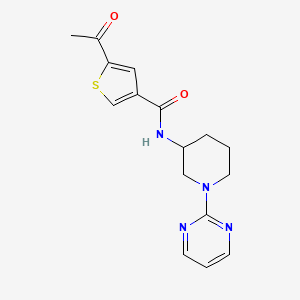
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a quinoline moiety fused with a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted sulfonamide derivatives.
Applications De Recherche Scientifique
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid
- 1-(3,4-Dihydro-2H-quinoline-1-carbonyl)cyclopentane-1-carbonitrile
- 4-(3,4-Dihydro-2H-quinoline-1-carbonyl)benzonitrile
Uniqueness
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of a quinoline and a benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(2)24(22,23)16-10-5-8-15(13-16)18(21)20-12-6-9-14-7-3-4-11-17(14)20/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAVPIHXAIIIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol](/img/structure/B5969900.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)
![methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B5969907.png)
![N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B5969914.png)

![1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE](/img/structure/B5969936.png)
![ETHYL (5Z)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5969939.png)
![N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(propan-2-YL)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B5969944.png)
![3-[2-(4-fluorophenyl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969967.png)
![4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one](/img/structure/B5969969.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5969971.png)
![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)
